molecular formula C15H12N2O4S B2811559 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate CAS No. 240115-63-3

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate

Cat. No.: B2811559
CAS No.: 240115-63-3
M. Wt: 316.33
InChI Key: FWOOGPFIIVUEPL-UHFFFAOYSA-N
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Description

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Future Directions

The oxadiazole family of compounds, including “2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate”, has shown promising results in various fields, particularly in medicinal chemistry . Future research could focus on exploring the potential of these compounds in different therapeutic applications, as well as improving their synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring with the 4-methylbenzenesulfonate group enhances its potential for various applications, making it a versatile compound in scientific research .

Properties

IUPAC Name

[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-11-6-8-12(9-7-11)22(18,19)21-14-5-3-2-4-13(14)15-17-16-10-20-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOOGPFIIVUEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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